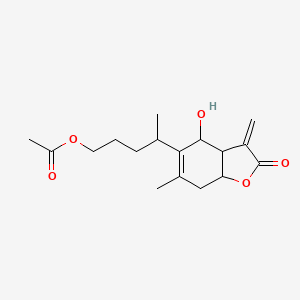
1-O-Acetyl britannilactone
Descripción general
Descripción
1-O-Acetyl britannilactone is a sesquiterpene lactone derived from the flowers of Inula britannica and Inula japonica. It is known for its biological activities, including anti-inflammatory and anti-cancer properties. The compound has a molecular formula of C17H24O5 and a molecular weight of 308.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-O-Acetyl britannilactone can be synthesized through chemical reactions such as esterification or oxidation. The synthesis typically involves the acetylation of britannilactone, a naturally occurring compound in Inula species .
Industrial Production Methods: Industrial production of this compound often involves the extraction of britannilactone from Inula flowers using organic solvents, followed by acetylation. The extraction process includes soaking the flowers in solvents like ethanol or methanol and then distilling the solution to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-O-Acetyl britannilactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various acetylated and non-acetylated derivatives of britannilactone, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1-O-Acetyl britannilactone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: The compound is studied for its role in inhibiting angiogenesis and cell proliferation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancers.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
1-O-Acetyl britannilactone exerts its effects by inhibiting key signaling pathways involved in inflammation and cancer. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the translocation of this transcription factor to the nucleus. Additionally, it inhibits the activation of Src and focal adhesion kinase, which are involved in cell migration and proliferation . The compound also activates extracellular signal-regulated kinase and Akt signaling pathways, which regulate downstream targets such as tyrosinase and tyrosinase-related proteins .
Comparación Con Compuestos Similares
Britannilactone: The parent compound from which 1-O-Acetyl britannilactone is derived.
Inulicin: Another acetylated derivative of britannilactone with similar biological activities.
Uniqueness: this compound is unique due to its specific acetylation, which enhances its biological activity compared to its parent compound, britannilactone. The acetyl group increases the compound’s ability to inhibit key signaling pathways involved in inflammation and cancer .
Propiedades
IUPAC Name |
4-(4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl)pentyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFZFLZBUSEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)
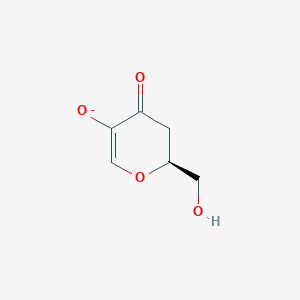

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)
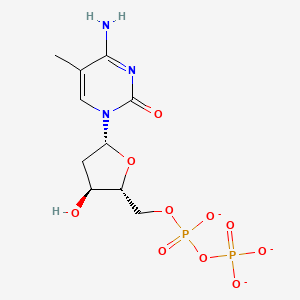
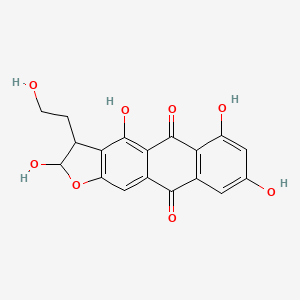
![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1263275.png)
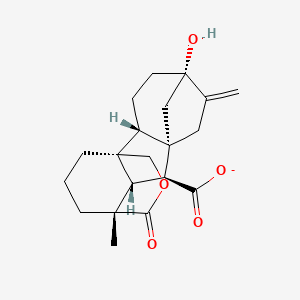



![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263289.png)
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
